8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione
Description
8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione (referred to here by its full IUPAC name) is a purine-2,6-dione derivative with a 3-oxocyclopentyl group at the 8-position and propyl substituents at the 1- and 3-positions. This compound has been studied extensively for its role as an adenosine receptor antagonist, particularly in the symptomatic treatment of cystic fibrosis (CF). Its mechanism involves enhancing chloride ion efflux in CF-affected epithelial cells by modulating electrolyte balance, thereby addressing the underlying pathophysiology of CF-related respiratory complications .
The compound’s synthesis, stereochemistry (R(+)-enantiomer), and pharmacological profile were first detailed in patents (e.g., WO1992000297A1 and EP0374808), which highlight its bioavailability via oral, injectable, or inhaled routes at doses of 5–100 mg . Its structural uniqueness lies in the cyclopentanone ring fused to the purine core, which distinguishes it from other xanthine derivatives.
Properties
Molecular Formula |
C16H21N4O3+ |
|---|---|
Molecular Weight |
317.36 g/mol |
IUPAC Name |
8-(3-oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C16H21N4O3/c1-3-7-19-14-12(15(22)20(8-4-2)16(19)23)17-13(18-14)10-5-6-11(21)9-10/h10H,3-9H2,1-2H3/q+1 |
InChI Key |
BLEGJVHVZKURMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=NC(=NC2=[N+](C1=O)CCC)C3CCC(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione typically involves the reaction of 1,3-dipropylxanthine with 3-oxocyclopentanone. The reaction is carried out under controlled conditions, often involving the use of a strong base such as potassium t-butoxide in a solvent like t-butanol . The product is then purified through distillation under reduced pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The purine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxylated compounds .
Scientific Research Applications
Chemistry: In chemistry, 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role as an antioxidant. It has been shown to scavenge free radicals and protect cells from oxidative stress .
Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. Its antioxidant properties make it a candidate for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders .
Industry: In the industrial sector, 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione is used in the production of various pharmaceuticals and fine chemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of high-value products .
Mechanism of Action
The mechanism of action of 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione involves its ability to interact with free radicals and neutralize them. The compound donates electrons to reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby stabilizing them and preventing cellular damage . This antioxidant activity is primarily due to the presence of the oxo group, which plays a crucial role in the electron transfer process .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Purine-2,6-dione Derivatives
| Compound Name | Substituents (Positions) | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| Target Compound | 8-(3-oxocyclopentyl), 1,3-dipropyl | C₁₈H₂₅N₅O₃ | Cyclopentanone, propyl chains |
| 8-Piperazinyl Caffeinyl-Triazolylmethyl | 8-piperazinyl, triazolylmethyl | C₂₃H₃₇N₉O₂ (e.g., 12k) | Triazole, piperazine |
| 8-(4-Chlorophenyl) Derivative (168a) | 8-(4-chlorophenyl) | C₁₇H₁₃ClN₆O₃ | Chlorophenyl, pyrido-pyrimidine |
| 3-Ethyl-1-propyl Derivative | 8-(pyrazol-4-yl), 3-ethyl, 1-propyl | C₂₀H₂₁F₃N₆O₂ | Trifluoromethylbenzyl, pyrazole |
| Theophylline Derivatives (Compounds 1/2) | 1,3-dimethyl, hydrazide/amide side chains | C₁₄H₁₅N₅O₄ (e.g., 1) | Benzylamino, trihydroxybenzyl |
Key Observations :
- Substituent Flexibility : The target compound’s rigid 3-oxocyclopentyl group contrasts with flexible triazolylmethyl or piperazinyl groups in analogues like 12k . This rigidity may enhance receptor binding specificity.
- Position 7 Modifications: Unlike theophylline derivatives (e.g., Compound 1 in ), which feature substitutions at position 7 for PDE4B/7A inhibition, the target compound retains a hydrogen at this position, focusing on adenosine receptor antagonism .
Pharmacological Profiles
Table 2: Pharmacological Comparison
Key Findings :
- Target Specificity: The target compound’s adenosine receptor focus contrasts with the broad-spectrum kinase inhibition seen in CK2-targeting derivatives (e.g., ) .
- Antimicrobial vs. Electrolyte Modulation : While 168a () targets bacterial membranes, the CF-oriented compound addresses ion channel dysfunction, reflecting divergent therapeutic strategies .
Substituent Impact on Bioactivity
- Position 8 : The 3-oxocyclopentyl group in the target compound may enhance lipophilicity compared to 8-piperazinyl or 8-chlorophenyl groups, influencing membrane permeability .
Biological Activity
The compound 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione typically involves multi-step organic reactions, including cyclization and functionalization processes. Characterization is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
- Infrared (IR) Spectroscopy
These methods confirm the structural integrity and purity of the synthesized compound.
Biological Activity
Research indicates that 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione exhibits several biological activities:
Anticancer Activity
In vitro studies have shown that this compound possesses significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 11.20 | |
| HeLa (Cervical) | 15.73 | |
| MCF-7 (Breast) | 59.61 | |
| HepG2 (Liver) | 27.66 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It showed moderate antioxidant activity when compared to standard antioxidants like butylated hydroxyanisole (BHA). This activity is crucial as it can mitigate oxidative stress-related damage in cells.
The proposed mechanism by which 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione exerts its biological effects includes:
- Inhibition of DNA Synthesis : The compound interferes with DNA replication in cancer cells.
- Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death.
- Antioxidant Mechanism : It scavenges free radicals, thereby reducing oxidative stress.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Case Study 1 : A study focused on the effects of the compound on A549 lung cancer cells demonstrated a significant reduction in cell viability after treatment with varying concentrations over a 72-hour period.
- Case Study 2 : Research involving MCF-7 breast cancer cells highlighted the compound's ability to induce apoptosis through caspase activation, suggesting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
